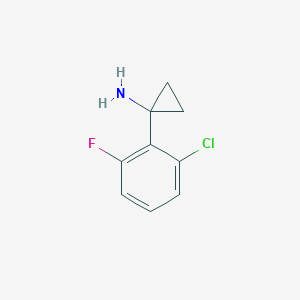
1-(2-Chloro-6-fluorophenyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-6-fluorophenyl)cyclopropanamine is a chemical compound with the molecular formula C9H9ClFN and a molecular weight of 185.63 g/mol It is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-fluorophenyl)cyclopropanamine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-chloro-6-fluorobenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-6-fluorophenyl)cyclopropanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding cyclopropanone derivatives or reduced to form cyclopropanol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of substituted cyclopropanamines.
Oxidation: Formation of cyclopropanone derivatives.
Reduction: Formation of cyclopropanol derivatives.
Scientific Research Applications
1-(2-Chloro-6-fluorophenyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-fluorophenyl)cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloro-6-fluorophenyl)cyclopropanol
- 2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine
- N-{[1-(2-Chloro-6-fluorobenzyl)cyclopentyl]methyl}cyclopropanamine
Uniqueness
1-(2-Chloro-6-fluorophenyl)cyclopropanamine is unique due to its specific substitution pattern on the phenyl ring and the presence of a cyclopropane moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C9H9ClFN |
|---|---|
Molecular Weight |
185.62 g/mol |
IUPAC Name |
1-(2-chloro-6-fluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9ClFN/c10-6-2-1-3-7(11)8(6)9(12)4-5-9/h1-3H,4-5,12H2 |
InChI Key |
JVIOTHCGOLNUAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=CC=C2Cl)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



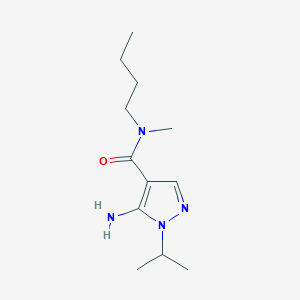
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11743367.png)
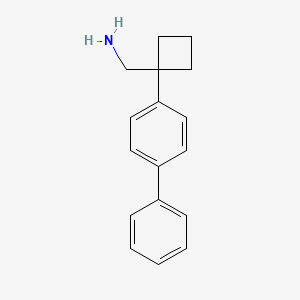
![3-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol](/img/structure/B11743370.png)
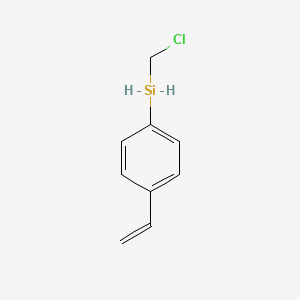
![1-(2-fluoroethyl)-5-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11743379.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11743386.png)
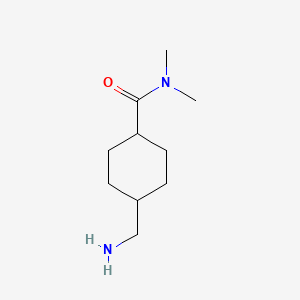
![n-[(1-Ethyl-5-fluoro-1h-pyrazol-4-yl)methyl]-1,4-dimethyl-1h-pyrazol-3-amine](/img/structure/B11743414.png)
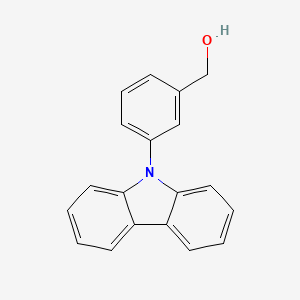
![N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-5-amine](/img/structure/B11743431.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11743442.png)
![2-Methoxy-4-{[(1-methyl-1H-pyrazol-4-YL)amino]methyl}phenol](/img/structure/B11743453.png)
